molecular formula C9H14F2N2O B1532017 (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1869359-19-2

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Katalognummer: B1532017
CAS-Nummer: 1869359-19-2
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: JWDHBOYCPGVQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a difluorinated pyrrolidine ring linked to a pyrrolidine via a methanone group, is commonly employed as a key building block in the synthesis of more complex bioactive molecules. Compounds with the 4,4-difluoropyrrolidine motif have been extensively utilized in the development of pharmacological probes and therapeutic agents. For instance, structurally similar molecules have been identified as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, recent high-throughput screening and optimization campaigns have identified analogs based on a difluoropyrrolidine core as novel, highly selective dopamine D3 receptor (D3R) antagonists and positive allosteric modulator (PAM)–antagonists . These compounds show promising therapeutic potential for treating neuropsychiatric disorders, including substance use disorder, due to their favorable selectivity profiles and mechanisms of action that may confer advantages over classical orthosteric drugs . The incorporation of fluorine atoms is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and conformational properties. As such, this compound serves as a versatile precursor for researchers working in hit-to-lead optimization and the discovery of new therapeutic entities across multiple disease areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Disclaimer: The specific biological activity, physicochemical properties, and applications for this exact compound have not been fully characterized. The information provided is based on the known profiles of highly similar chemical analogs. Researchers should conduct their own thorough characterization for specific applications.

Eigenschaften

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHBOYCPGVQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Strategies

General Synthetic Route

The synthesis of (4,4-difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone generally involves two main stages:

  • Formation of the 4,4-Difluoropyrrolidin-2-yl Intermediate:

    • Introduction of fluorine atoms at the 4-position of the pyrrolidine ring is achieved using fluorinating agents or via fluorinated precursors.
    • The stereochemistry at the 2-position of the pyrrolidine ring is controlled to obtain the desired isomer.
  • Coupling to Pyrrolidin-1-yl Methanone:

    • The difluoropyrrolidine intermediate is then acylated or coupled with pyrrolidin-1-yl moieties, typically through amide bond formation using carbonyl-activating reagents.

Detailed Preparation Steps

Step 1: Synthesis of 4,4-Difluoropyrrolidin-2-yl Precursors
  • The 4,4-difluoropyrrolidine ring can be synthesized starting from proline derivatives or pyrrolidine precursors.
  • Fluorination is accomplished using reagents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents.
  • Protective groups may be used to mask sensitive functionalities during fluorination.
Step 2: Formation of the Methanone Linkage
  • The key step involves coupling the difluoropyrrolidine intermediate with pyrrolidin-1-yl carbonyl chloride or an equivalent activated carbonyl species.
  • Typical conditions include:
    • Use of dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base catalysts like triethylamine or potassium carbonate to facilitate amide bond formation.
    • Controlled temperature (0°C to room temperature) to optimize yield and minimize side reactions.
Step 3: Purification and Characterization
  • The crude product is purified via chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed using:
    • Mass spectrometry (MS) to confirm molecular weight (expected m/z ~218 [M+H]+).
    • Nuclear magnetic resonance (NMR) spectroscopy to verify fluorine incorporation and structural integrity.
    • Infrared (IR) spectroscopy to confirm the presence of the amide carbonyl group.

Research Findings and Data Tables

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Fluorination of pyrrolidine precursor DAST, dry DCM, 0°C to RT, 3-6 hours 60-75 Controlled fluorination at 4,4-position
Coupling with pyrrolidin-1-yl carbonyl chloride Pyrrolidin-1-yl carbonyl chloride, triethylamine, DCM, RT, 12 hours 70-85 Amide bond formation under mild conditions
Purification Silica gel chromatography - Product isolated as pure compound

Analytical Data (Typical)

Analysis Method Observed Data Expected Data/Interpretation
MS (ESI+) m/z = 219 [M+H]+ Confirms molecular weight of 218.24 g/mol
^1H NMR Signals consistent with pyrrolidine and methanone protons Confirms ring structures and substitution pattern
^19F NMR Two fluorine signals at characteristic chemical shifts Confirms presence of 4,4-difluoro substitution
IR Spectroscopy Strong absorption at ~1650 cm^-1 (C=O stretch) Confirms amide carbonyl group presence

Literature Examples and Related Compounds

  • Related difluoropyrrolidine derivatives have been synthesized and studied as enzyme inhibitors and pharmaceutical candidates, indicating the importance of precise fluorination and amide coupling steps.
  • Synthetic methods often adapt from protocols used in the preparation of related fluorinated pyrrolidine amides, emphasizing mild reaction conditions to preserve stereochemistry and fluorine content.

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or other positions on the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrrolidines, reduced pyrrolidines, and substituted derivatives, depending on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders such as type 2 diabetes. A related compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, was shown to be a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This compound exhibited an IC50 value of 13 nM and demonstrated high oral bioavailability in preclinical studies, indicating its potential for drug development .

Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes that play critical roles in metabolic pathways. For instance, the inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels .

Biological Research

Biochemical Probes
The compound serves as a valuable biochemical probe for studying enzyme interactions and biological pathways. Its structural features enable it to bind selectively to target proteins, allowing researchers to elucidate mechanisms underlying various biological processes .

In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit protease activities relevant to viral replication. For example, related compounds have shown inhibitory constants (K) against SARS-CoV proteases, suggesting their potential use in antiviral drug development.

CompoundK (μM)
25a5.90
25b23.0
25c0.46

These results highlight the importance of structural optimization in enhancing biological activity .

Industrial Applications

Synthesis and Production
In industrial settings, (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can be utilized as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings .

Chemical Reactions
The compound can undergo various chemical reactions including oxidation and reduction processes, enabling the synthesis of derivatives with tailored properties. For instance:

  • Oxidation: Can lead to N-oxides or hydroxylated derivatives.
  • Reduction: Can convert cyano groups to primary amines.

These reactions are essential for creating compounds with desired biological or material properties .

Case Studies

Case Study: DPP-IV Inhibitors
A series of studies focused on the synthesis and evaluation of DPP-IV inhibitors derived from pyrrolidine scaffolds demonstrated the efficacy of compounds similar to this compound in lowering blood glucose levels in diabetic models. The structure–activity relationship (SAR) analysis revealed that modifications at the pyrrolidine ring significantly influenced inhibitory potency and selectivity .

Case Study: Antiviral Activity
Research into antiviral applications has shown that certain derivatives exhibit significant inhibition against viral proteases, which are crucial for viral replication. The exploration of these compounds in therapeutic settings could lead to novel treatments for viral infections .

Wirkmechanismus

The mechanism by which (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

PF-00734200: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone
  • Structural Features : Contains a 3,3-difluoropyrrolidine ring and a piperazine-linked pyrimidine group.
  • Therapeutic Use : DPP-IV inhibitor for type II diabetes .
  • Metabolism :
    • Primary route: Hydroxylation at the pyrimidine 5'-position (CYP2D6/CYP3A4) .
    • Secondary pathways: Amide hydrolysis, N-dealkylation, pyrimidine ring scission, and glucuronidation .
  • Key Findings : High oral bioavailability (>80% in rats/dogs), with parent compound constituting 80–94% of circulating plasma radioactivity .
CP-93,393: ((7S,9aS)-1-(2-Pyrimidin-2-yl-octahydro-pyrido[1,2-a]pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione)
  • Structural Features : Pyrrolidine dione core with a pyrimidine-linked bicyclic system.
  • Therapeutic Use : Anxiolytic/antidepressant candidate .
  • Metabolism :
    • Aromatic hydroxylation (pyrimidine 5-OH), pyrimidine ring cleavage, and succinimide hydrolysis .
  • Key Findings : Sex-dependent pharmacokinetics (higher exposure in males) and extensive Phase II conjugation (glucuronides/sulfates) .
Organotin(IV) Complexes of (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
  • Structural Features: Pyrrolidinylmethanone scaffold with a phenolic substituent.
  • Therapeutic Use : Antimicrobial and anticancer agents .
  • Key Findings : Enhanced bioactivity via tin coordination, improving lipophilicity and membrane penetration .

Comparative Pharmacokinetic and Metabolic Profiles

Compound Metabolic Stability Primary Enzymes Involved Major Metabolites Bioavailability
PF-00734200 High (94% parent in humans) CYP2D6, CYP3A4 M5 (pyrimidine-OH), M2 (amide hydrolysis) >80% (rats/dogs)
CP-93,393 Moderate (37–49% parent) CYP450 (unspecified) M15 (5-OH), M18 (pyrimidine cleavage) Low (sex-dependent)
Organotin(IV) Complexes Not reported N/A Hydrolyzed ligands Variable

Key Observations :

  • Fluorination (as in PF-00734200) enhances metabolic stability compared to non-fluorinated analogs like CP-93,393 .

Physicochemical and Pharmacodynamic Comparisons

Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone
  • Properties : High lipophilicity (predicted density: 1.352 g/cm³), acidic pKa (-1.36) .
  • Applications : Intermediate for fluorinated drug candidates.
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
  • Properties : Hybrid aryl-pyrrolidinyl structure (MW: 266.34 g/mol) .
  • Applications : Kinase inhibition or CNS-targeted therapies (unconfirmed).

Structural Impact on Activity :

  • Electron-withdrawing groups (e.g., -F in PF-00734200) improve enzyme-binding affinity and reduce oxidative metabolism .
  • Bulkier substituents (e.g., pyrimidine in CP-93,393) increase molecular weight and may compromise blood-brain barrier penetration .

Biologische Aktivität

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 4 4 Difluoropyrrolidin 2 yl pyrrolidin 1 yl methanone\text{ 4 4 Difluoropyrrolidin 2 yl pyrrolidin 1 yl methanone}

This structure features a difluoropyrrolidine moiety, which contributes to its unique chemical reactivity and biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.

The biological activity of this compound primarily involves interaction with specific molecular targets:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that derivatives of this compound exhibit potent inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. For example, a closely related compound demonstrated an IC50 value of 13 nM, suggesting significant efficacy in lowering blood glucose levels by prolonging the action of incretin hormones .
  • Phosphodiesterase Inhibition : The compound may also exhibit activity as a phosphodiesterase inhibitor, which can modulate intracellular signaling pathways by increasing levels of cyclic AMP (cAMP). This effect is beneficial in various therapeutic contexts, including asthma and inflammation .

Biological Activity Data

Activity IC50 Value Target Reference
Dipeptidyl Peptidase IV Inhibition13 nMDPP-IV
Phosphodiesterase Inhibition140 nMPDE4
Antitumor ActivityNot specifiedVarious cancer cell lines

Case Studies

  • DPP-IV Inhibition in Diabetes Models : A study evaluated the effects of this compound analogs in diabetic mice. The results showed a significant reduction in blood glucose levels over a 24-hour period post-administration, confirming the role of DPP-IV inhibition in glycemic control .
  • Anti-inflammatory Effects : In models of asthma, compounds related to this compound demonstrated reduced airway hyperreactivity and inflammation markers. These findings suggest potential applications in treating respiratory conditions through phosphodiesterase inhibition .
  • Tumor Uptake Studies : Research on tumor models indicated that this compound could improve uptake and retention times of therapeutic agents due to its ability to enhance vascular permeability and modulate tumor microenvironments .

Q & A

Q. What are the optimal synthetic routes for (4,4-difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone?

The synthesis typically involves coupling a difluoropyrrolidine precursor with a pyrrolidinyl ketone derivative. Key steps include:

  • Nucleophilic substitution : Reacting 4,4-difluoropyrrolidine-2-carboxylic acid derivatives with pyrrolidine under basic conditions (e.g., DBU in THF) to form the methanone backbone .
  • Purification : Use silica gel column chromatography with gradients like hexanes/ethyl acetate (1:1) to isolate the product .

Q. Example Reaction Conditions

StepReagents/ConditionsYieldPurification Method
CouplingDBU, THF, 16h, RT71–89%Column chromatography (hexanes:EtOAc)

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorinated pyrrolidine rings and ketone groups. For example, 19F^{19}\text{F} NMR peaks near -150 ppm confirm difluoro substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H14_{14}F2_2N2_2O) .
  • X-ray Crystallography : If crystallizable, SHELX programs (e.g., SHELXL) refine atomic coordinates for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets like kinases or GPCRs?

Experimental Design :

  • Kinase Inhibition Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR, MAPK). Measure IC50_{50} values via fluorescence polarization .
  • GPCR Binding Studies : Radioligand displacement assays (e.g., 3H^{3}\text{H}-labeled antagonists) quantify affinity for receptors like dopamine D2_2 or serotonin 5-HT2A_{2A} .
  • Computational Docking : Employ Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing residues critical for fluorophenyl/pyrrolidine binding .

Q. How can structural modifications enhance metabolic stability without compromising activity?

Strategies :

  • Fluorine Substitution : Introduce additional fluorine atoms at the pyrrolidine ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the ketone as a stable ether (e.g., tert-butyloxymethyl) for improved bioavailability, hydrolyzing in vivo .
  • In Vitro Microsomal Assays : Compare half-life (t1/2_{1/2}) of modified vs. parent compound in liver microsomes to validate stability .

Q. What analytical methods resolve contradictions in reported biological activity data?

Approach :

  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., 10% FBS, 37°C) to rule out variability .
  • Off-Target Profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify unintended interactions .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, highlighting outliers for further validation .

Q. How is the compound’s crystallographic structure determined, and what challenges arise?

Methodology :

  • Single-Crystal Growth : Diffuse vaporization in DMSO/water mixtures yields diffraction-quality crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement Challenges : Address disorder in the difluoropyrrolidine ring using SHELXL’s PART and SIMU commands .

Q. What role does the difluoropyrrolidine moiety play in pharmacokinetics?

Key Findings :

  • Lipophilicity : Fluorine atoms increase logP by ~0.5 units, enhancing blood-brain barrier penetration (measured via PAMPA-BBB assay) .
  • Metabolic Resistance : Difluoro substitution reduces oxidative metabolism in human hepatocytes by 40% compared to non-fluorinated analogs .

Q. How can researchers validate the compound’s selectivity across protein families?

Experimental Framework :

  • Thermal Shift Assays : Monitor protein denaturation (ΔTm_m) to identify off-target binding .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cells lacking the putative receptor (e.g., GPCR KO lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.